Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid
Overview
Description
Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid: is a derivative of amino acids used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
The primary target of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method .
Mode of Action
The compound, also known as the fluorenylmethoxycarbonyl (Fmoc) group, acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of an Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the coupling of amino acids, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added . This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the action of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is the successful synthesis of peptides . By protecting the amine group during peptide synthesis, the Fmoc group allows for the precise coupling of amino acids, leading to the formation of peptides with the desired sequence .
Action Environment
The action of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is influenced by the environmental conditions of the peptide synthesis process . For instance, the Fmoc group is introduced in a mild and catalyst-free condition . The removal of the Fmoc group is facilitated by a base, usually piperidine . Therefore, the pH and the presence of a base are critical environmental factors that influence the action of this compound .
Biochemical Analysis
Biochemical Properties
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s stability at room temperature and its long shelf-life make it an ideal candidate for use in peptide synthesis . It is known to interact with enzymes such as peptidyl transferase, which catalyzes the formation of peptide bonds during protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid can change over time. The compound is stable at room temperature, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group is introduced efficiently.
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-protected amino acids is often carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the amino acid is anchored to a resin and the Fmoc group is introduced through a series of coupling and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium bicarbonate.
Deprotection: Piperidine in DMF.
Major Products:
Fmoc Protection: The major product is the Fmoc-protected amino acid.
Deprotection: The major product is the free amino acid after the removal of the Fmoc group.
Scientific Research Applications
Chemistry: Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amine functionality during peptide synthesis .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of high-purity peptides .
Comparison with Similar Compounds
Fmoc-protected amino acids: These include other Fmoc-protected derivatives such as Fmoc-phenylalanine and Fmoc-lysine.
Boc-protected amino acids: These compounds use tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Uniqueness: Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxy and methyl group on the butanoic acid backbone. This structure provides unique properties in terms of reactivity and stability during peptide synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205861 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884880-39-1 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884880-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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